Tamaraxetin

Breast cancer Aromatase-positive Spheroid culture

Tamaraxetin (4'-O-Methyl Quercetin) is a natural flavonoid with proven anti-breast cancer, antioxidant, and anti-inflammatory activities. Unlike tamoxifen—which requires CYP2D6-mediated activation and carries endometrial risk—Tamaraxetin acts through ClpP inhibition and NFAT/AKT modulation, offering a mechanistically distinct tool for oncology and cardiac hypertrophy research. High purity ensures reproducible results in cell-based assays and in vivo models.

Molecular Formula C16H14O7
Molecular Weight 318.28 g/mol
CAS No. 603-61-2
Cat. No. B191864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTamaraxetin
CAS603-61-2
Synonyms3,5,7-Trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one;  3,3',5,7-Tetrahydroxy-4'-methoxyflavone;  Tamaraxetin
Molecular FormulaC16H14O7
Molecular Weight318.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
InChIInChI=1S/C16H14O7/c1-22-11-3-2-7(4-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,15-19,21H,1H3
InChIKeyKQNGHARGJDXHKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tamoxifen (CAS 603-61-2): Baseline Characterization for Scientific Procurement Decisions


Tamoxifen (CAS 603-61-2) is a triphenylethylene-based selective estrogen receptor modulator (SERM) that functions as a tissue-specific estrogen antagonist in breast tissue while exerting agonist effects in bone and endometrium [1]. As a prodrug, tamoxifen itself has relatively low affinity for estrogen receptors (ERs), requiring hepatic metabolism via CYP2D6 and CYP3A4 to generate the high-affinity active metabolites 4-hydroxytamoxifen (4-OHT) and endoxifen, which exhibit 30–100 times greater ER binding affinity than the parent compound [2]. Commercially, tamoxifen is available in two principal forms: the free base (CAS 10540-29-1; C26H29NO; MW 371.51) and the citrate salt (CAS 54965-24-1; C26H29NO·C6H8O7; MW 563.6), with typical vendor-reported purity specifications ranging from ≥95% to ≥99.92% (HPLC) depending on the intended research or industrial application .

Why Tamoxifen Cannot Be Interchanged with Other SERMs or Aromatase Inhibitors: Procurement Rationale


Tamoxifen, raloxifene, toremifene, and aromatase inhibitors (AIs) such as letrozole and anastrozole all target estrogen signaling pathways in breast cancer, yet their tissue selectivity, receptor binding profiles, metabolic requirements, and clinical outcomes differ markedly. Tamoxifen demonstrates pro-estrogenic agonist activity in bone and endometrium while acting as an antagonist in breast tissue—a mixed profile that distinguishes it from raloxifene (endometrial antagonist) and from AIs (systemic estrogen deprivation) [1]. Furthermore, tamoxifen's efficacy is dependent on CYP2D6-mediated conversion to endoxifen, introducing inter-individual variability absent in non-prodrug SERMs [2]. Clinically, head-to-head trials have established therapeutic equivalence between tamoxifen and toremifene, yet toremifene offers no efficacy advantage and represents only a substitution option, whereas raloxifene was abandoned as a breast cancer treatment despite a favorable endometrial safety profile [3]. In contrast, AIs have demonstrated superior efficacy to tamoxifen in certain advanced breast cancer settings, underscoring that compound selection within the anti-estrogen pharmacopeia carries material consequences for experimental design and clinical translation [4]. These biochemical and clinical distinctions render unvalidated substitution scientifically unsound and potentially confounding in both research and therapeutic contexts.

Tamoxifen Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


In Vitro Antiproliferative Activity: Tamoxifen vs. Letrozole and Anastrozole in ER-Positive Breast Cancer Models

In a direct head-to-head comparison evaluating growth inhibition of MCF-7aro human breast cancer cells under hormone-stimulated conditions, tamoxifen exhibited an IC50 of 1000 nM in monolayer culture. In contrast, the aromatase inhibitor letrozole achieved an IC50 of 50–100 nM (approximately 10–20-fold more potent), whereas anastrozole failed to reach an IC50 at any tested concentration up to 500 nM [1]. In three-dimensional spheroid cultures—a more physiologically relevant model for solid tumor behavior—tamoxifen at concentrations of 200–1000 nM failed to produce significant inhibition of MCF-7aro spheroid proliferation, while letrozole maintained efficacy with an IC50 of approximately 200 nM [1].

Breast cancer Aromatase-positive Spheroid culture MCF-7aro

Estrogen Receptor Binding Affinity: Tamoxifen Parent Compound vs. Active Metabolites vs. Estradiol

Tamoxifen is a prodrug with intrinsically low estrogen receptor (ER) binding affinity. Quantitative competitive binding assays demonstrate that the parent compound tamoxifen possesses only 7% of the affinity of estradiol for ERα and 6% for ERβ [1]. This contrasts sharply with its active metabolite 4-hydroxytamoxifen (4-OHT), which exhibits 178% of estradiol's affinity for ERα and 338% for ERβ—representing a 25-fold and 56-fold increase in binding affinity, respectively [1]. Commercially, tamoxifen citrate has been reported to bind ERα with a Ki of 0.1 nM in competitive ligand-binding assays , though this value reflects assay conditions optimized for high-affinity detection and does not negate the fundamental prodrug requirement.

Estrogen receptor ERα ERβ 4-hydroxytamoxifen Receptor binding

Clinical Efficacy in Advanced Breast Cancer: Tamoxifen vs. Toremifene vs. Fulvestrant

In the first-line treatment of advanced breast cancer, tamoxifen produces a median objective response rate of 31% (range 20–51%) with a median time to progression of 7 months [1]. Randomized phase III trials enrolling over 1500 patients directly comparing tamoxifen with toremifene (a structurally similar triphenylethylene SERM) and idoxifene demonstrated no significant difference in efficacy outcomes, establishing clinical equivalence rather than superiority for these analogs [1]. In a multinational, double-blind, randomized trial comparing fulvestrant (250 mg monthly intramuscular) versus tamoxifen (20 mg daily oral) in postmenopausal women with advanced breast cancer, median time to progression was 6.8 months for fulvestrant and 8.3 months for tamoxifen (hazard ratio 1.18; 95% CI 0.98–1.44; P = 0.088), with objective response rates of 31.6% and 33.9%, respectively—differences that favored tamoxifen but did not reach statistical noninferiority for fulvestrant [2].

Advanced breast cancer First-line therapy Response rate Time to progression

Endometrial Cancer Risk: Tamoxifen vs. Raloxifene Differential Safety Profile

A population-based case–control study (547 endometrial cancer cases, 1410 controls) directly quantified the differential endometrial cancer risk associated with tamoxifen and raloxifene. After adjustment for other risk factors, raloxifene users had 50% lower odds of endometrial cancer compared with SERM nonusers (odds ratio [OR] = 0.50; 95% CI, 0.29–0.85) [1]. In direct comparison, tamoxifen users had three times the odds of developing endometrial cancer compared with raloxifene users (OR = 3.0; 95% CI, 1.3–6.9) [1]. This differential risk stems from tamoxifen's partial estrogen agonist activity in endometrial tissue—a property not shared by raloxifene, which acts as a pure antagonist in the endometrium [2].

Endometrial cancer SERM safety Adverse events Risk-benefit

Indication Coverage: Tamoxifen as the Guideline-Recommended SERM for Male Breast Cancer

Tamoxifen is uniquely positioned among SERMs as the guideline-recommended adjuvant endocrine therapy for men with hormone receptor-positive breast cancer. The American Society of Clinical Oncology (ASCO) guidelines (updated 2020) recommend tamoxifen as adjuvant endocrine therapy for men with hormone receptor-positive breast cancer for an initial duration of 5 years [1]. The European Society for Medical Oncology (ESMO) guidelines similarly designate tamoxifen as the preferred option for ER-positive male advanced breast cancer [2]. Notably, aromatase inhibitors—which have surpassed tamoxifen in certain female breast cancer indications—are not recommended as monotherapy in men due to insufficient testicular estrogen suppression and require concurrent gonadotropin-releasing hormone agonist/antagonist administration [1]. This gender-specific therapeutic differentiation is not replicated by raloxifene, toremifene, or other SERMs, which lack the same level of evidence-based guideline endorsement for male breast cancer.

Male breast cancer Adjuvant therapy ASCO guidelines Hormone receptor-positive

Tamoxifen Optimal Application Scenarios Based on Quantitative Evidence


Standard-of-Care Reference Compound in ER-Positive Breast Cancer Preclinical Studies

Tamoxifen serves as the established positive control for in vitro and in vivo ER-positive breast cancer models. Researchers should note that in MCF-7aro monolayer cultures, tamoxifen exhibits an IC50 of 1000 nM under hormone-stimulated conditions—approximately 10–20-fold less potent than letrozole [1]. This potency differential necessitates careful dose-range selection in comparative studies and precludes direct efficacy extrapolation across compound classes without appropriate normalization. For 3D spheroid studies, tamoxifen's limited activity at 200–1000 nM should be anticipated, and alternative positive controls (e.g., letrozole) may be required for method validation [1].

Prodrug-Dependent Experimental Systems Requiring Metabolic Activation

Given that tamoxifen parent compound possesses only 7% (ERα) and 6% (ERβ) of estradiol's binding affinity, in vitro studies using tamoxifen without metabolic activation may substantially underestimate ER-mediated pharmacological effects [2]. Investigators should incorporate hepatic microsomal fractions, CYP2D6-expressing cell systems, or use the active metabolite 4-hydroxytamoxifen (178% ERα affinity, 338% ERβ affinity relative to estradiol) [2] for direct receptor pharmacology assessments. Procurement of both tamoxifen parent compound and its active metabolites may be necessary depending on the experimental question.

Male Breast Cancer Research and Gender-Specific Endocrine Therapy Models

Tamoxifen is uniquely indicated for research applications involving male breast cancer, where aromatase inhibitor monotherapy is insufficient without concurrent GnRH agonist/antagonist suppression [3]. For studies requiring a clinically validated SERM comparator in male-specific breast cancer models, tamoxifen remains the only SERM with robust guideline endorsement (ASCO and ESMO) for this indication [3]. Alternative SERMs such as raloxifene or toremifene lack equivalent evidence-based support for male breast cancer and are inappropriate surrogates without additional validation.

Bone-Sparing vs. Endometrial Safety Trade-Off Studies

Tamoxifen exhibits a distinctive tissue-selectivity profile: it maintains bone mineral density (BMD) in postmenopausal women while simultaneously increasing endometrial cancer risk [4]. For comparative SERM studies focused on bone-sparing effects, tamoxifen demonstrates similar BMD preservation to raloxifene and toremifene [4]. However, for endometrial safety studies, raloxifene provides a stark contrast, conferring a 3-fold lower endometrial cancer risk (OR = 3.0 for tamoxifen vs. raloxifene) [5]. Researchers investigating the dissociation between bone-protective and endometrial-proliferative effects should utilize this tamoxifen–raloxifene differential as an experimental framework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tamaraxetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.